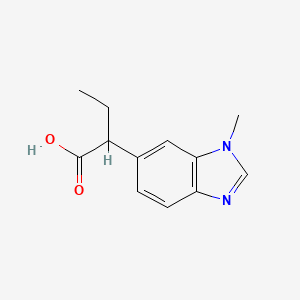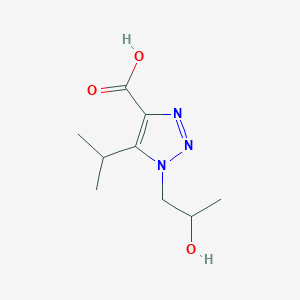
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a hydroxypropyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Synthetic Route:
Starting Materials: Azide and alkyne precursors.
Reaction Conditions: Copper(I) catalyst, mild temperature, and solvent (e.g., water or organic solvent).
Procedure: The azide and alkyne are mixed in the presence of the copper(I) catalyst, leading to the formation of the triazole ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the hydroxypropyl group can lead to the formation of a ketone or carboxylic acid derivative.
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Products: Reduction of the triazole ring can yield various reduced triazole derivatives.
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in an organic solvent with or without a catalyst.
Products: Substitution reactions can introduce new functional groups onto the triazole ring, leading to a variety of derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential drug candidate for the treatment of various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new catalysts and reagents for chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors on the surface of cells that mediate signal transduction.
Pathways Involved:
- Inhibition of enzyme activity, leading to the disruption of metabolic processes.
- Modulation of receptor activity, affecting cellular signaling and function.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-Hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
Uniqueness:
- The presence of both hydroxypropyl and isopropyl groups in 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H15N3O3 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-(2-hydroxypropyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O3/c1-5(2)8-7(9(14)15)10-11-12(8)4-6(3)13/h5-6,13H,4H2,1-3H3,(H,14,15) |
Clé InChI |
OOXDPHVFFCWJFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=NN1CC(C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




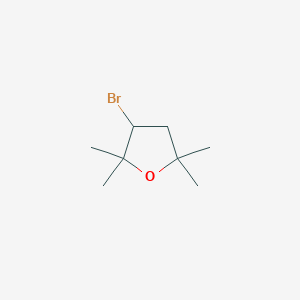
![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)

![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)


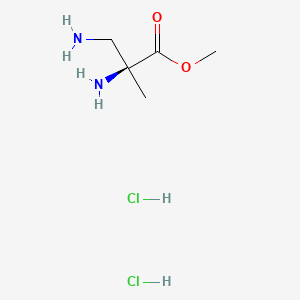
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
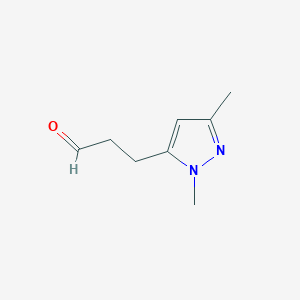
![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
